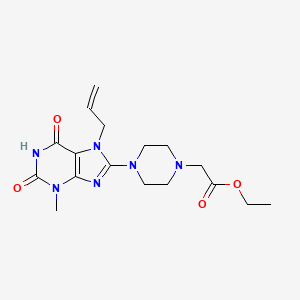![molecular formula C18H21NO7 B2375406 2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 497060-80-7](/img/structure/B2375406.png)
2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H21NO7 . The average mass is 363.362 Da and the monoisotopic mass is 363.131805 Da .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 694.3±55.0 °C and the predicted density is 1.275±0.06 g/cm3 .Scientific Research Applications
Structural Studies and Synthesis
- Structural studies of derivatives related to 2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid reveal that molecules like cis,cis-cyclohexane-1,3,5-tricarboxylic acid and its derivatives adopt a chair conformation in solution with the carboxyl groups occupying specific positions, providing insights into molecular conformations and interactions (Chan et al., 1991).
Development of Medicinal Compounds
- Research on carbamate indole derivatives from N,N′-bis(methoxycarbonyl)-p-benzoquinone diimine, which is structurally related to this compound, shows potential in developing novel compounds with medicinal properties (Borisov et al., 2007).
Applications in Polymer Science
- The synthesis of aromatic polyamides containing the cyclohexane structure, similar to the cyclohexane ring in this compound, has been explored for developing polymers with high thermal stability and solubility in polar solvents, indicating applications in materials science (Hsiao et al., 1999).
Chemical Trapping and Reaction Studies
- Studies on the chemical trapping of bis(methoxycarbonyl)carbene, closely related to the methoxycarbonyl groups in this compound, show the importance of understanding reactivity and stability in organic chemistry (Shevchenko et al., 2008).
Exploration of Natural Products
- Research into natural products like [4-(4-(methoxycarbonyl)benzyl)phenyl] carbamic acid, structurally related to this compound, has led to the discovery of new compounds with potential biological activities (Khan et al., 2019).
Mechanism of Action
Mode of Action
It is known that the compound contains a boronic acid group, which is often involved in forming reversible covalent complexes with proteins, enzymes, or receptors in the body .
Biochemical Pathways
The compound is likely to affect biochemical pathways through its interaction with its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
properties
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-25-17(23)10-7-11(18(24)26-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(21)22/h7-9,13-14H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDZKMDHUVIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

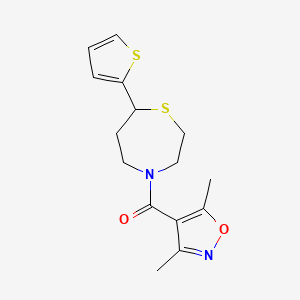
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)
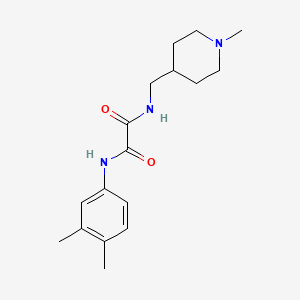
![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)
![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
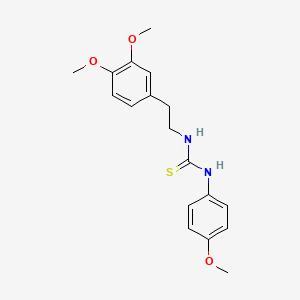

![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)
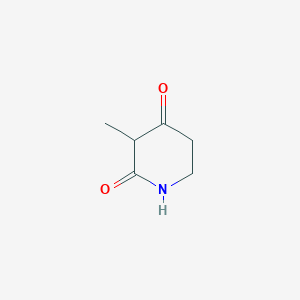
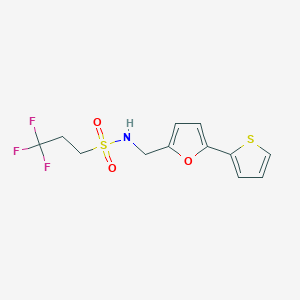
![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
